

Structure-Activity Relationship (SAR) of Dibenzothiazepine Derivatives: A Technical Guide

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Compound of Interest

Compound Name:	10,11-Dihydrodibenzo[b,f][1,4]thiazepine
CAS No.:	494-20-2
Cat. No.:	B13496200

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Executive Summary

The dibenzo[b,f][1,4]thiazepine scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the core of the atypical antipsychotic quetiapine and the typical antipsychotic clotiapine. This guide provides a deep technical analysis of the scaffold's structure-activity relationships (SAR), focusing on how precise chemical modifications modulate affinity for G-protein coupled receptors (GPCRs)—specifically Dopamine (

), Serotonin (

), Histamine (

), and Adrenergic (

) receptors.

Beyond neuropsychiatry, this guide explores the "next-generation" evolution of this scaffold into antimicrobial and antineoplastic domains, demonstrating its versatility as a template for multi-target drug design.

Chemical Architecture & Numbering System

The core pharmacophore consists of a central seven-membered 1,4-thiazepine ring fused to two benzene rings. The numbering system is critical for understanding SAR data.

The Core Scaffold

The systematic numbering typically starts from the sulfur atom as position 5 or follows the IUPAC convention for the tricyclic system. For this guide, we utilize the standard medicinal chemistry numbering where the central nitrogen is position 10 and the imine carbon (attachment point for the side chain) is position 11.

Structure-Activity Relationship (SAR) Analysis

The SAR of dibenzothiazepines is driven by the need to balance

receptor antagonism (antipsychotic efficacy) with

antagonism (reduced extrapyramidal symptoms) and minimize off-target effects (

,

).

The Tricyclic Core (Rings A & C)

- Electronic Effects at Position 2:
 - Electron-Withdrawing Groups (EWG): Introduction of a Chlorine atom at position 2 (as in Clotiapine) significantly increases affinity compared to the unsubstituted analog (Quetiapine). This correlates with higher antipsychotic potency but also a higher risk of Extrapyramidal Symptoms (EPS).
 - Mechanism: EWGs reduce the electron density of the aromatic ring, potentially enhancing

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.

- The Bridge (Position 5 - Sulfur):
 - Replacing Sulfur with Oxygen yields Dibenzoxazepines (e.g., Loxapine). The Sulfur atom is more lipophilic and has a larger van der Waals radius than Oxygen, affecting the "buckling" angle of the tricyclic system. This butterfly angle is crucial for fitting into the GPCR transmembrane cleft.

The Side Chain (Position 11)

The substituent at position 11 is the primary determinant of pharmacokinetic properties and receptor selectivity.

- Piperazine Ring: Almost mandatory for antipsychotic activity. The basic nitrogen (of piperazine) serves as a protonation site at physiological pH, forming a critical ionic bond with a conserved Aspartate residue (Asp3.32) in the receptor.
- Distal Substituents (The "Tail"):
 - Methyl (Clotiapine/Metiapine): High lipophilicity, high blood-brain barrier (BBB) penetration, but often lower metabolic stability.
 - Hydroxyethoxyethyl (Quetiapine): This polar tail reduces lipophilicity () compared to the methyl analogs.
 - Effect: It reduces affinity for receptors (nM), creating a "loose" binding profile (Fast Dissociation/ "Kiss and Run" kinetics). This is the structural basis for Quetiapine's low EPS profile.
 - Metabolic Cleavage: Removal of the hydroxyethoxyethyl tail in vivo yields N-Desalkylquetiapine (Norquetiapine). This unmasked secondary amine dramatically alters

the profile, introducing high affinity for the Norepinephrine Transporter (NET) and partial agonism.[1]

Comparative Binding Affinities (in nM)

Receptor	Quetiapine (Parent)	Norquetiapine (Active Metabolite)	Clotiapine (Typical)	SAR Implication
	~580	~196	~0.2 - 1.0	Cl-subst. + Methyl tail = High Potency
	~295	~45	~0.5	5-HT/D2 ratio defines "Atypicality"
	>10,000	~45 (Partial Agonist)	-	Secondary amine confers 1A affinity
NET	>10,000	~12	-	Tail removal enables NET binding
	~11	~3.5	High	H1 affinity drives sedation/weight gain

Data compiled from receptor binding databases (PDSP) and literature.

Synthesis Protocols

The synthesis of dibenzothiazepine derivatives generally follows a convergent route involving the formation of the tricyclic core followed by side-chain attachment.

Core Synthesis (Bischler-Napieralski Variation)

Reaction Logic: The formation of the 7-membered lactam is the rate-limiting step, often requiring polyphosphoric acid (PPA) or phosphorus oxychloride (

) to effect cyclodehydration.

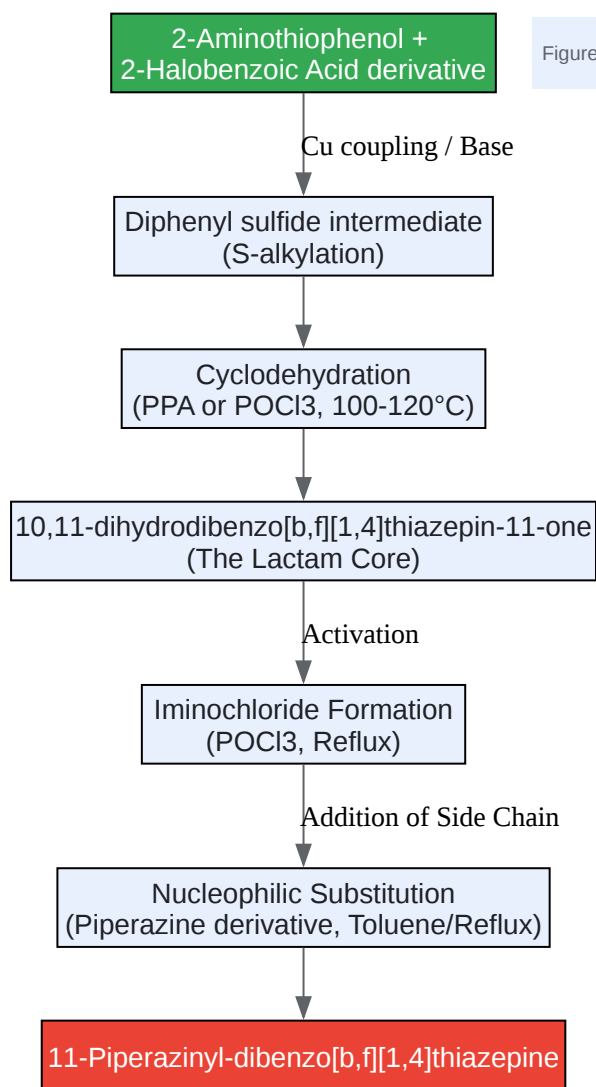


Figure 2: General synthetic pathway for 11-substituted dibenzothiazepines.

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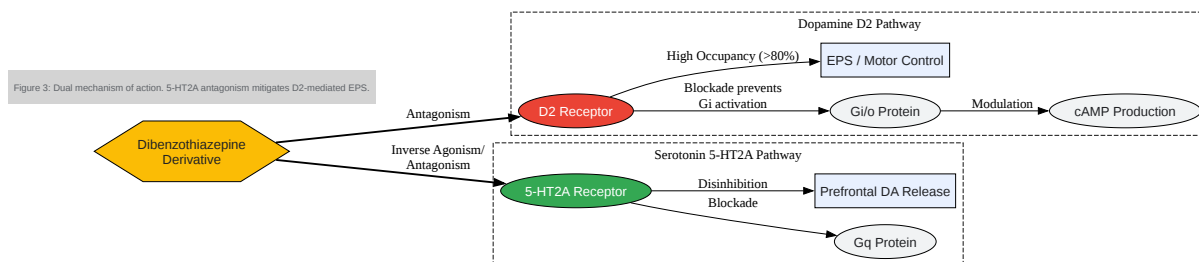
Protocol: Synthesis of 11-chloro-dibenzo[b,f][1,4]thiazepine (Key Intermediate)

- Reagents: Lactam core (1.0 eq), Phosphorus Oxychloride (, excess), N,N-Dimethylaniline (catalytic).
- Procedure:
 - Suspend the lactam in neat .
 - Add catalytic N,N-dimethylaniline (promotes iminochloride formation).
 - Reflux for 3–5 hours until gas evolution () ceases and the solution becomes homogeneous.
 - Workup (Critical): Evaporate excess under reduced pressure. The residue is highly reactive. Dissolve in anhydrous toluene for the next step immediately to avoid hydrolysis.
- Safety Note:

is corrosive and reacts violently with water. All glassware must be oven-dried.

Mechanism of Action & Signaling Pathways

The therapeutic profile of these derivatives is defined by their "polypharmacology"—simultaneous modulation of multiple downstream pathways.



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Emerging Applications (Beyond Antipsychotics)

Recent SAR studies have expanded the utility of the dibenzothiazepine scaffold into novel therapeutic areas.

Antimicrobial Activity[3]

- Target: Intracellular bacteria (e.g., Salmonella, Listeria).[2]
- SAR Insight: The phenothiazine and dibenzothiazepine scaffolds can disrupt bacterial efflux pumps or membrane integrity.
- Key Derivative: SW33.[2]
 - Modification: Replacement of the dibenzothiazepine core with a thienobenzodiazepine or dibenzothiazepine core.
 - Activity: Effective against multidrug-resistant strains in macrophages with reduced cytotoxicity compared to earlier analogs.

Neuropathic Pain

- Strategy: Hybridization.
- Concept: Combining the dibenzothiazepine core (for its tricyclic antidepressant-like properties) with amino acid linkers.
- Compound 17: A hybrid showing triple reuptake inhibition (SERT, NET, DAT) and -opioid partial agonism.[3]
- SAR Insight: The linker length between the tricyclic core and the amine tail is critical for balancing transporter selectivity vs. opioid receptor binding.

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